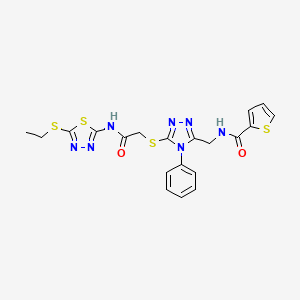

![molecular formula C25H23N5O2S B2661398 3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-18-2](/img/structure/B2661398.png)

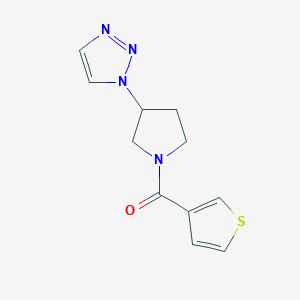

3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years. Various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses have been used .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles have been intensely investigated due to their excellent properties and green synthetic routes .Physical And Chemical Properties Analysis

The molecular formula of the compound is C25H22ClN5O2S and its molecular weight is 491.99 .Scientific Research Applications

Antihistaminic and Antimicrobial Agents

Antihistaminic Activity : Compounds related to 3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been explored for their potential H(1)-antihistaminic properties. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008).

Antibacterial and Antimicrobial Activity : Another study focused on the synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters, which were evaluated for their in vitro antibacterial activity. These compounds exhibited excellent growth inhibition activity, highlighting their potential as antibacterial agents (Mood, Boda, & Guguloth, 2022).

Molecular Rearrangements and Synthesis Techniques

Molecular Rearrangements : Research on [1,2,4]triazoloquinazolinium betaines and their molecular rearrangements has led to the preparation of various derivatives, showcasing the chemical versatility and potential for creating new molecular structures with diverse biological activities (Crabb et al., 1999).

Synthetic Methods for Antimicrobial and Nematicidal Agents : A study on the synthesis of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated their significant antimicrobial and nematicidal properties. These findings illustrate the utility of triazoloquinazoline derivatives in developing new antimicrobial agents (Reddy, Kumar, & Sunitha, 2016).

Pharmacological Investigations

Adenosine Receptor Antagonists : 2-Amino[1,2,4]triazolo[1,5-c]quinazolines have been identified as potent adenosine receptor antagonists. The study discovered compounds with significant selectivity and affinity for human adenosine receptors, showcasing the potential for therapeutic applications (Burbiel et al., 2016).

Selective Serotonin Receptor Antagonists : The solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines demonstrated their activity as selective serotonin 5-HT(6) receptor antagonists. This highlights the potential of these compounds in treating conditions associated with serotonin receptors (Ivachtchenko et al., 2010).

Future Directions

properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c1-25(2,3)17-13-15-19(16-14-17)33(31,32)24-23-27-22(26-18-9-5-4-6-10-18)20-11-7-8-12-21(20)30(23)29-28-24/h4-16H,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNODZMGHNIKCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2661315.png)

![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2661318.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661338.png)